Org 2766

Behavioral Pharmacology Cognitive Enhancement Neuropharmacology

Org 2766, chemically designated as H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH , is a stable, synthetic hexapeptide analog of the adrenocorticotropic hormone (ACTH) fragment 4-9. It functions primarily as a melanocortin receptor 2 (MC2R) agonist and is widely recognized for its potent neurotrophic and neuroprotective properties, which are dissociated from the classical endocrine effects of ACTH.

Molecular Formula C40H55N9O11S
Molecular Weight 870.0 g/mol
CAS No. 50913-82-1
Cat. No. B1677472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 2766
CAS50913-82-1
SynonymsACTH (4-9), methylsulfonylaminobutyryl-Lys(8)-Phe(9)-
ACTH(4-9), methylsulfonylaminobutyryl-Lysyl(8)-Phenylalanine(9)-
methylsulfonylaminobutyryl-8-Lys-9-Phe-ACTH (4-9)
MSH-ACTH (4-9) analog
Org 2766
Org 2766, (all-L)-isomer
Org 2766, (D-alpha-Glu)-isomer
Org 2766, (D-Phe)-isome
Molecular FormulaC40H55N9O11S
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
InChIInChI=1S/C40H55N9O11S/c1-61(59,60)19-17-28(42)35(52)45-30(15-16-34(50)51)37(54)48-32(22-27-23-43-24-44-27)39(56)47-31(20-25-10-4-2-5-11-25)38(55)46-29(14-8-9-18-41)36(53)49-33(40(57)58)21-26-12-6-3-7-13-26/h2-7,10-13,23-24,28-33H,8-9,14-22,41-42H2,1H3,(H,43,44)(H,45,52)(H,46,55)(H,47,56)(H,48,54)(H,49,53)(H,50,51)(H,57,58)/t28-,29+,30-,31-,32-,33-/m0/s1
InChIKeyQUCFVNGGGFLOES-ACQYNFKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Org 2766 (50913-82-1) – A Highly Selective, Orally Active ACTH(4-9) Analog Neurotrophic Peptide for Neurological Research


Org 2766, chemically designated as H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH [1], is a stable, synthetic hexapeptide analog of the adrenocorticotropic hormone (ACTH) fragment 4-9 . It functions primarily as a melanocortin receptor 2 (MC2R) agonist and is widely recognized for its potent neurotrophic and neuroprotective properties, which are dissociated from the classical endocrine effects of ACTH [2]. This compound has been a subject of extensive research for over four decades, with applications spanning cognitive enhancement, nerve regeneration, and mitigation of chemotherapy-induced neuropathies [3].

Critical Reasons Why Generic ACTH Fragments Cannot Substitute for Org 2766 (50913-82-1) in Neurological Research


Substituting Org 2766 with a generic ACTH fragment like ACTH(4-10) or a related melanocortin such as α-MSH is scientifically invalid due to profound differences in potency, duration of action, and signaling mechanisms. Org 2766 is not merely a truncated ACTH; its specific amino acid modifications confer unique properties. It exhibits 1000-fold greater behavioral potency than ACTH(4-10) [1] and has a significantly longer duration of action, effects not explained by metabolic stability alone [2]. Furthermore, its distinct pharmacological profile is characterized by a marked reduction in endocrine activity (e.g., melanotrophic and steroidogenic effects) while retaining and even enhancing neurotrophic efficacy [3]. Critically, its mechanism of action also diverges from other melanocortins like α-MSH and Melanotan-II, as demonstrated by differential effects on gene expression and distinct receptor signaling pathways [4][5]. These differences underscore that Org 2766 is a unique research tool that cannot be interchanged with less potent, less selective, or mechanistically divergent analogs.

Org 2766 (50913-82-1) – Quantified Differentiation Data for Informed Procurement Decisions


Superior Potency and Duration of Action in Behavioral Models vs. ACTH(4-10)

In comparative studies, Org 2766 demonstrates a 1000-fold increase in behavioral potency and a significantly longer duration of action compared to the naturally occurring fragment ACTH(4-10) [1][2]. This is a critical differentiation point for in vivo behavioral research where high potency and sustained action are required.

Behavioral Pharmacology Cognitive Enhancement Neuropharmacology

Differential Receptor Signaling and c-fos Expression vs. Alpha-MSH

The mechanism of action of Org 2766 is distinct from that of another key melanocortin, alpha-MSH. This is evidenced by the fact that alpha-MSH, but not Org 2766, induces the expression of the immediate-early gene c-fos in cultured spinal cord cells [1]. Furthermore, studies suggest that cAMP production and outgrowth stimulation are causally linked for alpha-MSH, whereas they appear to be uncoupled for Org 2766, pointing to different receptor targets and signaling pathways [2].

Molecular Pharmacology Signal Transduction Neurite Outgrowth

Superior Duration of Anti-Amnesic Action vs. ACTH(4-10) and Unique Oral Activity

In models of amnesia, Org 2766 exhibits a significantly extended therapeutic window compared to ACTH(4-10). While the anti-amnesic effect of ACTH(4-10) lasts only 3-6 hours, the effect of Org 2766 is sustained for at least 24 hours [1]. Critically, Org 2766 is also orally active, producing an anti-amnesic effect via oral administration, a property not shared by ACTH(4-10), which requires subcutaneous injection [2].

Cognitive Pharmacology Memory Research Oral Peptide Delivery

Functional Protection Against Cisplatin-Induced Ototoxicity vs. Melanotan-II (MT-II)

While Org 2766 and alpha-MSH have been shown to protect against cisplatin-induced hearing loss, the synthetic melanocortin Melanotan-II (MT-II) fails to provide any otoprotective effect [1]. In a study using albino guinea pigs, co-treatment with MT-II did not delay the onset of cisplatin-induced hearing loss, nor did it aid in recovery, in direct contrast to the known protective effects of Org 2766 [2].

Chemoprotection Ototoxicity Cancer Therapeutics

Optimal Research Applications for Org 2766 (50913-82-1) Based on Verified Scientific Evidence


Behavioral Pharmacology of Cognition: Investigating Potent and Sustained Cognitive Enhancement

Org 2766 is ideally suited for in vivo behavioral studies requiring a potent, long-lasting, and orally active neuropeptide. Its 1000-fold greater potency than ACTH(4-10) [1] and >24-hour duration of anti-amnesic action [2] make it a superior tool for longitudinal studies on learning, memory, and attention without the confounding variables of frequent dosing or invasive administration routes [3].

Peripheral Nerve Injury and Regeneration: A Tool for Neurotrophic and Gliomodulatory Studies

This compound is a premier reagent for investigating the cellular mechanisms of peripheral nerve repair. Its documented ability to facilitate axonal regeneration and attenuate the glial reaction following nerve crush, as shown by a significant reduction in perineuronal microglial cells in the facial nucleus of rats treated with Org 2766 (75 µg/kg/48 h) compared to saline controls [4], validates its use in studies of neuroinflammation and synaptic stripping during nerve recovery.

Neuro-Oncology Supportive Care Research: Mitigating Chemotherapy-Induced Peripheral Neurotoxicity

Org 2766 is a critical compound for research programs aimed at reducing dose-limiting neurotoxic side effects of chemotherapeutics like vincristine and cisplatin. In vivo evidence shows that post-treatment with Org 2766 (10⁻⁶ M) can induce a long-lasting 55% increase in axonal microtubule number after vincristine-induced depletion in a snail model [5]. This specific, quantified effect on microtubule dynamics provides a clear experimental endpoint and validates its use in studies of chemoprotection.

Differentiated Neurotrophic Signaling: Dissecting Melanocortin Receptor Pathways

Researchers investigating the distinct signaling pathways downstream of melanocortin receptors can utilize Org 2766 to probe non-canonical signaling. Its unique ability to stimulate neurite outgrowth without inducing c-fos expression [6], and the uncoupling of its neurotrophic effects from cAMP production, offers a specific tool for dissecting the molecular basis of its neuroprotective actions, separate from those of alpha-MSH [7].

Quote Request

Request a Quote for Org 2766

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.